Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate
Description
Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate is a specialized organic compound featuring a propanoate ester backbone modified with an amino group and a benzenesulfonamidoimino substituent.
Properties
IUPAC Name |
ethyl 3-amino-3-(benzenesulfonylhydrazinylidene)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-18-11(15)8-10(12)13-14-19(16,17)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRFOZLXMPPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamidoimino group can be reduced to form sulfonamide derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Hydrolysis reactions typically involve the use of aqueous acid or base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors to modulate signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The core structure of ethyl 3-amino-3-(substituted-phenyl)propanoate derivatives allows for diverse functionalization. Key analogs and their properties are summarized below:
Biological Activity
Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 270.31 g/mol
- CAS Number : Not specifically listed, but related compounds exist with similar structures.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its sulfonamide group is known for its role in inhibiting carbonic anhydrase and has been implicated in antibacterial activities.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antibacterial effects. This compound may inhibit bacterial growth by targeting folic acid synthesis pathways.
-
Antitumor Activity :
- Preliminary research indicates potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis in tumor cells through the activation of caspase pathways.
-
Enzyme Inhibition :
- The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular proliferation.
Case Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives revealed that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Compound | 16 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 40 |
| 100 | 10 |
Safety and Toxicity
While the biological activities are promising, it is essential to assess the safety profile of this compound. Toxicological studies are necessary to evaluate its effects on human cells and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
